

# Technical Guide: Certificate of Analysis for L-Glutathione reduced-13C2,15N

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## Compound of Interest

Compound Name: *L-Glutathione reduced-13C2,15N*

Cat. No.: *B3155966*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical specifications, and experimental methodologies associated with **L-Glutathione reduced-13C2,15N**. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, drug metabolite screening, and research into oxidative stress.

## Certificate of Analysis (CoA) Summary

This section outlines the typical product specifications for a representative batch of **L-Glutathione reduced-13C2,15N**.

## Product Information

Parameter	Specification
Product Name	L-Glutathione reduced-13C2,15N
Synonyms	GSH-13C2,15N; γ-L-Glutamyl-L-cysteinyl-glycine-13C2,15N
CAS Number	815610-65-2
Molecular Formula	C <sub>8</sub> [ <sup>13</sup> C] <sub>2</sub> H <sub>17</sub> N <sub>2</sub> [ <sup>15</sup> N]O <sub>6</sub> S
Molecular Weight	310.30 g/mol

## Analytical Specifications

Test	Method	Specification	Result
Appearance	Visual Inspection	White crystalline powder, free of foreign matter	Conforms
Purity (HPLC)	HPLC-UV (210 nm)	≥ 98%	99.2%
Chemical Identity	LC-MS/MS	Conforms to structure	Conforms
Isotopic Purity ( <sup>13</sup> C)	Mass Spectrometry	≥ 99 atom % <sup>13</sup> C	99.5 atom %
Isotopic Purity ( <sup>15</sup> N)	Mass Spectrometry	≥ 98 atom % <sup>15</sup> N	98.9 atom %
Solubility	Visual Inspection	Clear, colorless solution at 50 mg/mL in water	Conforms
Storage	-	Store at -20°C	Conforms

## Key Experimental Protocols

The following sections detail the methodologies used to establish the specifications presented in the Certificate of Analysis.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound based on its absorbance of UV light.

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient:
  - 0-2 min: 2% B
  - 2-15 min: 2% to 30% B
  - 15-17 min: 30% to 95% B
  - 17-19 min: 95% B
  - 19-20 min: 95% to 2% B
  - 20-25 min: 2% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: The sample is accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
- Purity Calculation: The area percentage of the main peak relative to the total area of all peaks is calculated.

## Identity and Isotopic Enrichment by LC-MS/MS

This method confirms the molecular weight and structure of the compound and determines the extent of isotopic labeling.<sup>[1][2]</sup>

- Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to an HPLC or UHPLC system.<sup>[3][4][5]</sup>
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: The sample is diluted to approximately 10  $\mu$ g/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

- Mass Analysis:
  - Full Scan: A full scan is performed to identify the parent ion peak corresponding to the labeled glutathione ( $[M+H]^+$ ). The expected mass-to-charge ratio ( $m/z$ ) will be approximately 311.08, reflecting the incorporation of two  $^{13}\text{C}$  and one  $^{15}\text{N}$  atoms.
  - MS/MS Fragmentation: The parent ion is isolated and fragmented. The resulting fragmentation pattern is compared to a reference standard of unlabeled glutathione to confirm the structure. The mass shift of 3 Da in specific fragments containing the glycine moiety confirms the location of the labels.[\[2\]](#)
- Isotopic Enrichment Calculation: The relative intensities of the ion peaks for the labeled species ( $M+3$ ) and any unlabeled species ( $M$ ) are used to calculate the atom percent enrichment.

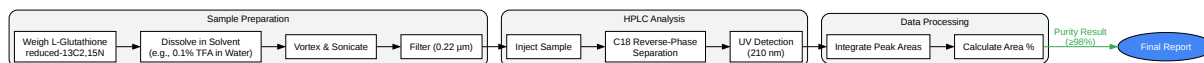
## NMR for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the isotopic enrichment of glutathione.[\[6\]](#) This technique provides detailed structural information and can directly measure the incorporation of  $^{13}\text{C}$  isotopes.[\[6\]](#)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as  $\text{D}_2\text{O}$ .
- Analysis:  $^1\text{H}$  NMR spectroscopy is used to analyze the sample. The isotopic enrichment of the beta-carbon of the cysteinyl residue of glutathione can be determined directly from the cell extracts without requiring further purification.[\[6\]](#) These isotopic enrichment data are crucial for determining the synthesis rate of glutathione in cell and tissue extracts.[\[6\]](#)

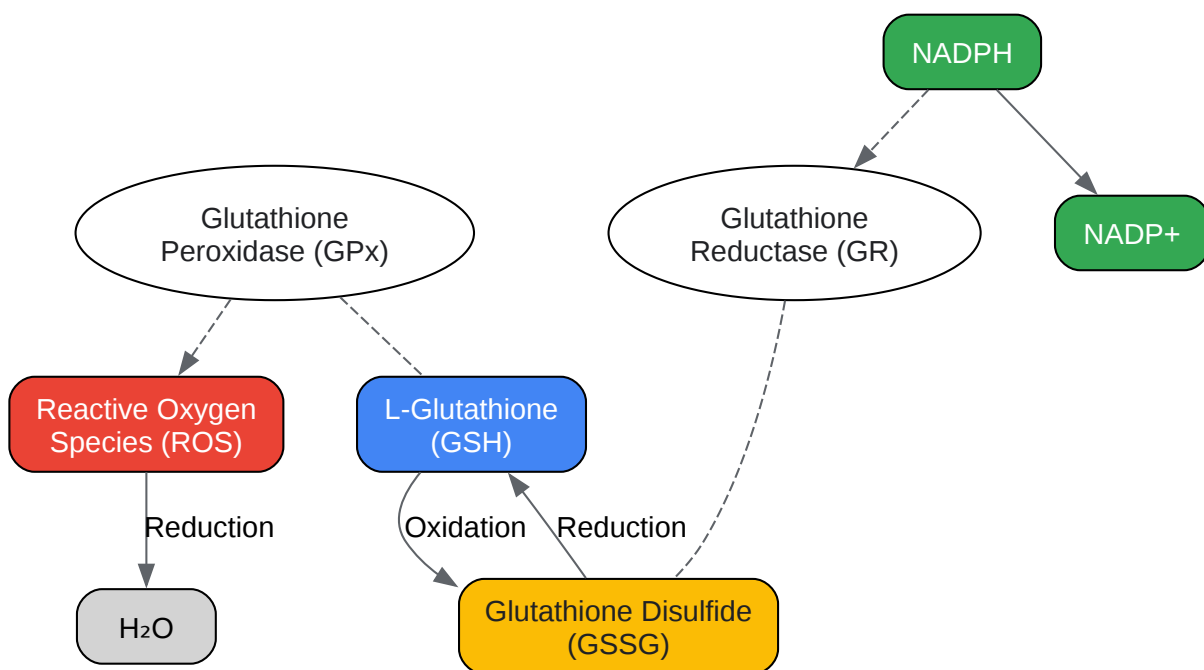
## Mandatory Visualizations

The following diagrams illustrate key processes and pathways relevant to the use of **L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$** .



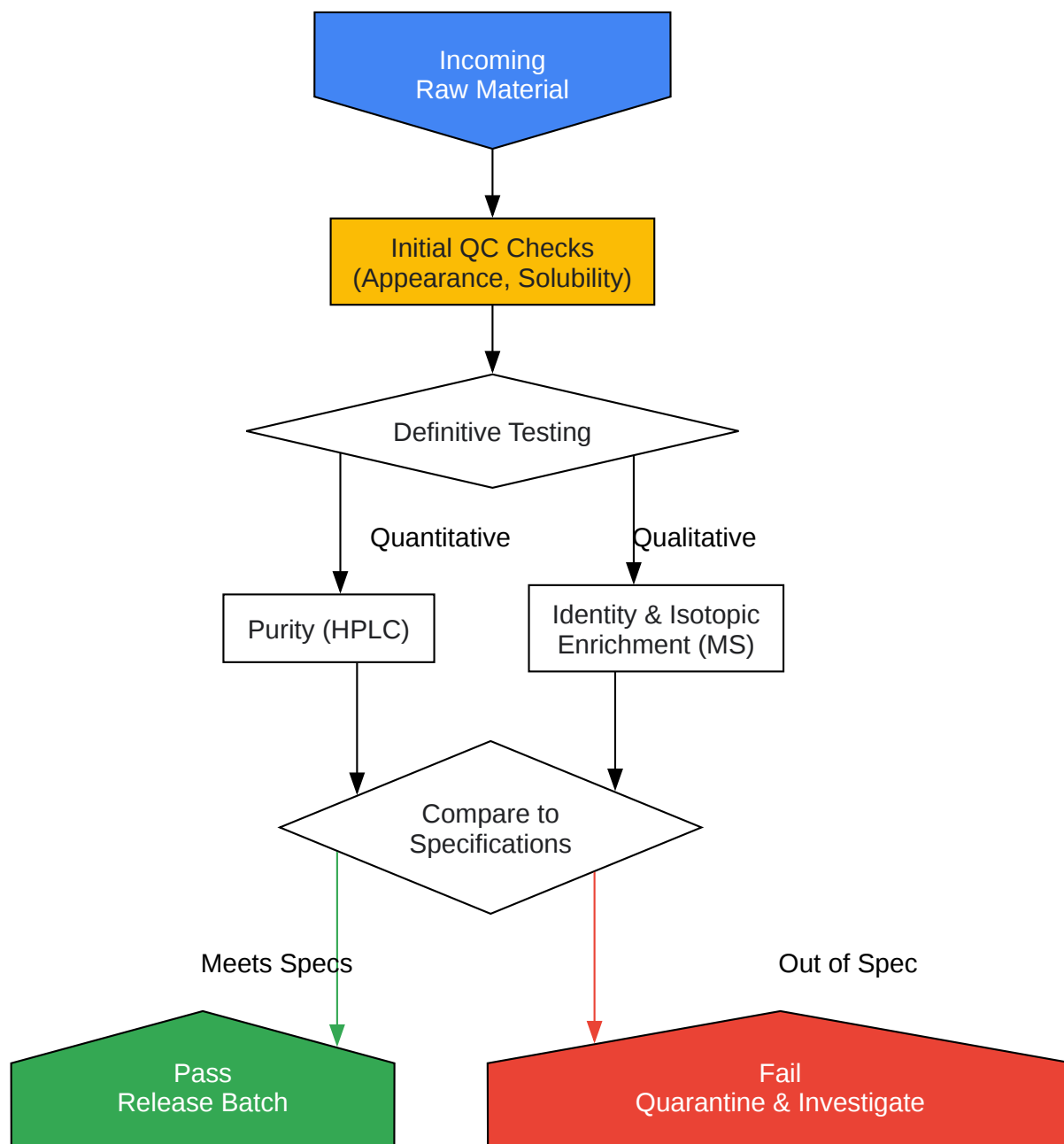
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Caption: Workflow for HPLC-based purity analysis.



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Caption: Glutathione's role in ROS detoxification.



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Caption: Quality control release logic for the product.

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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for L-Glutathione reduced- $^{13}\text{C}_2,^{15}\text{N}$ ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3155966#l-glutathione-reduced-13c2-15n-certificate-of-analysis]

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